
(R)-BoroPhe-(+)-Pinanediol-hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-BoroPhe-(+)-Pinanediol-hydrochloride is a chiral boronic acid derivative. It is a compound of interest in various fields of chemistry and biology due to its unique structure and reactivity. The compound consists of a boronic acid moiety attached to a phenylalanine derivative, with a pinanediol group providing chiral stability. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-BoroPhe-(+)-Pinanediol-hydrochloride typically involves the following steps:
Formation of the Boronic Acid Derivative: The initial step involves the reaction of phenylalanine with boronic acid under controlled conditions to form the boronic acid derivative.
Chiral Stabilization: The pinanediol group is introduced to provide chiral stability. This step often involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry.
Hydrochloride Salt Formation: The final step involves the conversion of the compound into its hydrochloride salt form, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of ®-BoroPhe-(+)-Pinanediol-hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the synthesis of the boronic acid derivative and its subsequent conversion to the pinanediol-stabilized form.
Purification: The compound is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-BoroPhe-(+)-Pinanediol-hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions to form borohydrides.
Substitution: The phenylalanine derivative can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, borohydrides, and substituted phenylalanine derivatives.
Applications De Recherche Scientifique
®-BoroPhe-(+)-Pinanediol-hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological systems.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of ®-BoroPhe-(+)-Pinanediol-hydrochloride involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain such functional groups. The pinanediol group provides chiral stability, ensuring that the compound maintains its stereochemistry during interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-BoroPhe-(+)-Pinanediol-hydrochloride: The enantiomer of ®-BoroPhe-(+)-Pinanediol-hydrochloride, with similar chemical properties but different biological activity.
Phenylboronic Acid: A simpler boronic acid derivative without the chiral stabilization provided by the pinanediol group.
Bortezomib: A boronic acid-containing drug used in cancer therapy, which also forms reversible covalent bonds with its targets.
Uniqueness
®-BoroPhe-(+)-Pinanediol-hydrochloride is unique due to its combination of a boronic acid moiety with a chiral pinanediol group, providing both reactivity and chiral stability. This makes it particularly useful in applications requiring specific stereochemistry and reactivity.
Propriétés
Formule moléculaire |
C18H27BClNO2 |
|---|---|
Poids moléculaire |
335.7 g/mol |
Nom IUPAC |
2-phenyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C18H26BNO2.ClH/c1-17(2)13-10-14(17)18(3)15(11-13)21-19(22-18)16(20)9-12-7-5-4-6-8-12;/h4-8,13-16H,9-11,20H2,1-3H3;1H/t13?,14?,15?,16?,18-;/m0./s1 |
Clé InChI |
CXRPMGWYFYLFMY-ZPOWAQIBSA-N |
SMILES isomérique |
B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C(CC4=CC=CC=C4)N.Cl |
SMILES canonique |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC4=CC=CC=C4)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({4-Fluoro-1-[(pyrimidin-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B15146457.png)
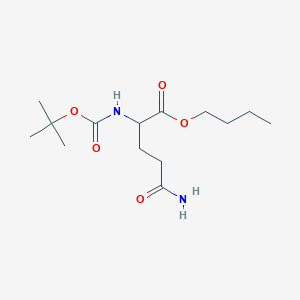

![1-[3-(Difluoromethoxy)phenyl]ethanol](/img/structure/B15146468.png)
![2-[4-Amino-3-fluoro-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B15146470.png)
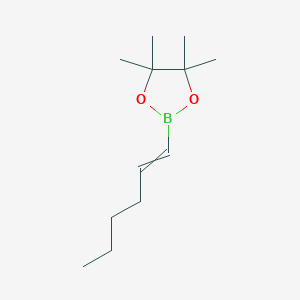

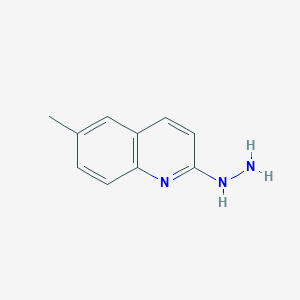

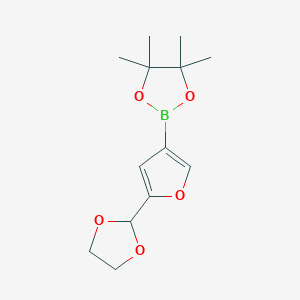
![N-(4-{[1-(4-fluorophenyl)-3-methyl-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]methyl}phenyl)-5-{2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl}pentanamide](/img/structure/B15146524.png)
![6-bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15146527.png)
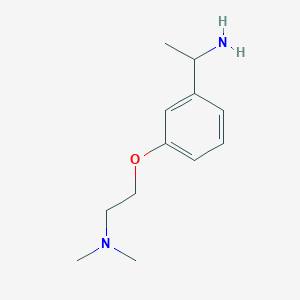
![n-(3-Methoxyphenyl)benzo[d]oxazol-2-amine](/img/structure/B15146549.png)
